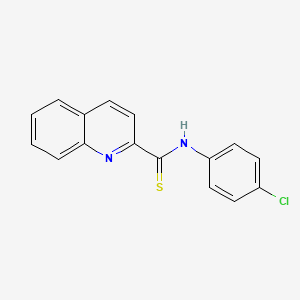
N-(4-chlorophenyl)quinoline-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)quinoline-2-carbothioamide: is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)quinoline-2-carbothioamide typically involves the reaction of 4-chloroaniline with quinoline-2-carbothioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbothioamide linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: N-(4-chlorophenyl)quinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol.
Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted quinoline derivatives
科学的研究の応用
N-(4-chlorophenyl)quinoline-2-carbothioamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an antimicrobial and antitumor agent. It can inhibit the growth of various bacterial strains and cancer cell lines.
Medicine: Due to its biological activities, it is being investigated for its potential use in drug development, particularly as an anticancer and antibacterial agent.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N-(4-chlorophenyl)quinoline-2-carbothioamide involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit enzymes involved in DNA replication and repair, leading to apoptosis (programmed cell death) in cancer cells. The compound can also bind to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .
類似化合物との比較
Quinoline-2-carbothioamide: Lacks the 4-chlorophenyl group but shares the quinoline and carbothioamide moieties.
4-chloroquinoline: Contains the quinoline and 4-chloro groups but lacks the carbothioamide moiety.
N-phenylquinoline-2-carbothioamide: Similar structure but without the chloro substitution on the phenyl ring.
Uniqueness: N-(4-chlorophenyl)quinoline-2-carbothioamide is unique due to the presence of both the 4-chlorophenyl and quinoline-2-carbothioamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
N-(4-chlorophenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2S/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUCVMIYCBNWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
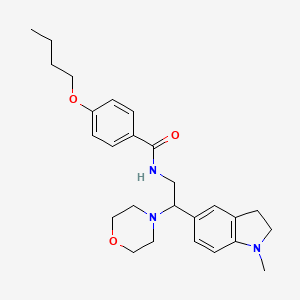
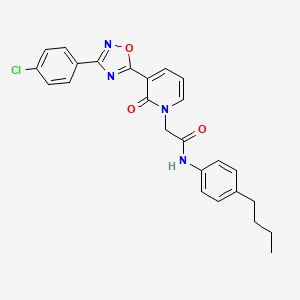
![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)
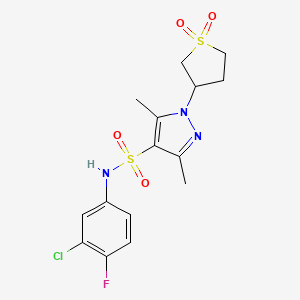
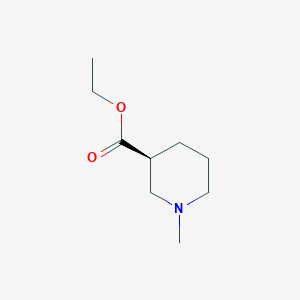
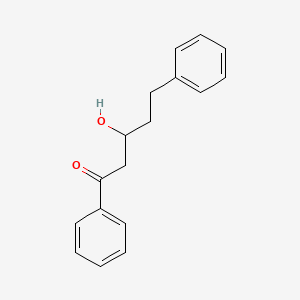
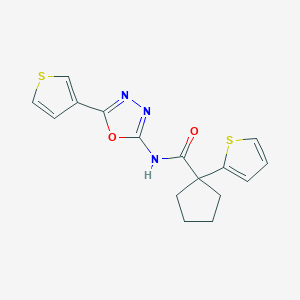
![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)
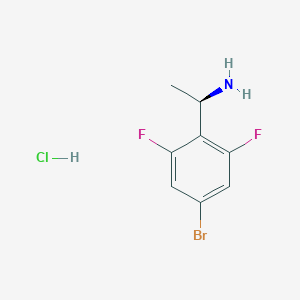
![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)
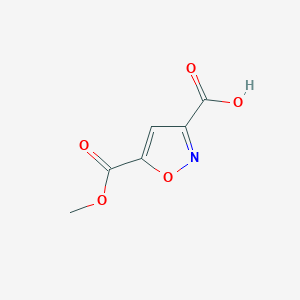
![1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2866466.png)
